

# Technical Guide: Physicochemical Characteristics of 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone

**Cat. No.:** B1269269

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of **2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone** (CAS No: 50413-24-6). This compound is a pivotal intermediate in organic synthesis, most notably in the development of pharmaceuticals targeting inflammatory and pain-related conditions.<sup>[1]</sup> Its bifunctional nature, featuring a reactive bromine atom and a methylsulfonyl group, makes it a versatile building block for complex bioactive molecules.<sup>[1]</sup> This document summarizes its key physical and chemical data, details common experimental protocols for its synthesis and analysis, and illustrates its role in medicinal chemistry, particularly as a precursor to selective COX-2 inhibitors like Etoricoxib.

## Physicochemical Properties

The fundamental physicochemical characteristics of **2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone** are summarized below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

## Identification and Structure

Identifier	Value
IUPAC Name	2-bromo-1-[4-(methylsulfonyl)phenyl]ethanone
CAS Number	50413-24-6
Molecular Formula	C <sub>9</sub> H <sub>9</sub> BrO <sub>3</sub> S
Molecular Weight	277.14 g/mol <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Canonical SMILES	CS(=O)(=O)C1=CC=C(C=C1)C(=O)CBr <a href="#">[2]</a>
InChI Key	JOCMYOUZIDSYFO-UHFFFAOYSA-N <a href="#">[3]</a>
Synonyms	2-Bromo-4'-(methylsulfonyl)acetophenone, 4-(Methylsulfonyl)phenacyl bromide <a href="#">[2]</a>

## Physical and Chemical Properties

Property	Value
Appearance	White to light yellow crystalline powder <a href="#">[1]</a>
Melting Point	123-131 °C <a href="#">[1]</a>
Boiling Point	428.4 °C (Predicted)
Density	1.575 g/cm <sup>3</sup> (Predicted)
Solubility	Soluble in organic solvents like ethanol and dimethylformamide; insoluble in water.
Storage Conditions	Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon) <a href="#">[2]</a>

## Computational Data

Descriptor	Value
XLogP3	1.6[2][3]
Hydrogen Bond Donor Count	0[2][3]
Hydrogen Bond Acceptor Count	3[2][3]
Rotatable Bond Count	3[2][3]
Topological Polar Surface Area	59.6 Å <sup>2</sup> [3]
Heavy Atom Count	14[2][3]

## Experimental Protocols

Detailed methodologies for the synthesis and characterization of **2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone** are critical for its successful application in research and development.

### Synthesis Protocol: Bromination of 4'-(Methylsulfonyl)acetophenone

A common method for synthesizing the title compound is through the  $\alpha$ -bromination of 4'-(Methylsulfonyl)acetophenone.

Materials:

- 4'-(Methylsulfonyl)acetophenone
- N-Bromosuccinimide (NBS)
- PEG-400 and Water (1:2 mixture) or Chloroform
- Dichloromethane (for extraction)
- Jacketed reactor with an ultrasonic horn (25 kHz) (optional, for ultrasound-assisted synthesis)

Procedure (Ultrasound-Assisted Method):[5]

- In a jacketed reactor, add equimolar quantities of 4'-(Methylsulfonyl)acetophenone (1.0 eq) and N-Bromosuccinimide (NBS) (1.0 eq).
- Add a mixture of PEG-400 and water (e.g., 5 mL) to the reactants with stirring.
- Place the reaction mixture under sonication using an ultrasonic horn at 40% amplitude.
- Maintain the reaction temperature at 80°C by circulating water through the reactor jacket.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting acetophenone is completely consumed (typically 15-20 minutes).
- Upon completion, extract the reaction mixture with dichloromethane.
- Collect the organic layer and evaporate the solvent under reduced pressure to yield the crude product, **2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone**.

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like chloroform to yield the final product as a crystalline solid.[6]

## Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in an NMR tube.
- $^1\text{H}$  NMR Parameters:
  - Pulse Program: Standard single-pulse ('zg30').[7]
  - Number of Scans: 16 scans.[7]
  - Relaxation Delay (D1): 1-2 seconds.[7]
  - Spectral Width: -2 to 12 ppm.[7]
- $^{13}\text{C}$  NMR Parameters:

- Pulse Program: Standard proton-decoupled ('zgpg30').[\[7\]](#)
- Number of Scans: 1024 or more scans may be needed depending on concentration.
- Relaxation Delay (D1): 2-5 seconds.[\[7\]](#)
- Spectral Width: 0 to 200 ppm.[\[7\]](#)

Fourier-Transform Infrared (FTIR) Spectroscopy:

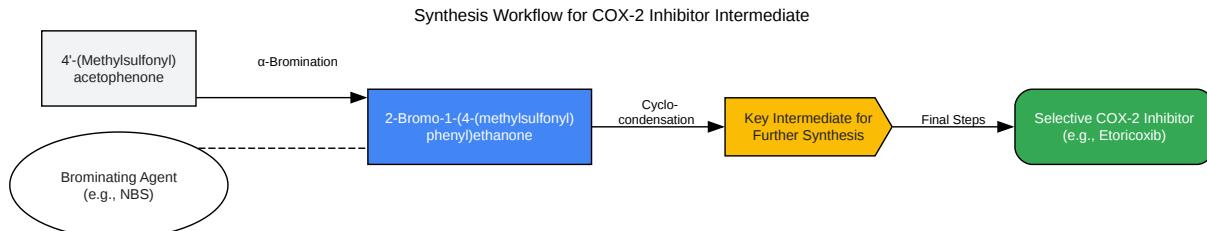
- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the crystalline sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, run the analysis using an ATR (Attenuated Total Reflectance) accessory.
- Instrument: A standard FTIR spectrometer (e.g., Bruker Tensor 27).[\[8\]](#)
- Scan Range: 4000-400  $\text{cm}^{-1}$ .
- Data Interpretation: Analyze the resulting spectrum for characteristic absorption bands corresponding to the functional groups present in the molecule, such as C=O (ketone), S=O (sulfone), and C-Br bonds.

Mass Spectrometry (MS):

- Technique: Electron Ionization (EI) or Electrospray Ionization (ESI).
- Analysis: The mass spectrum will show the molecular ion peak(s). Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion, with two peaks of nearly equal intensity ( $M^+$  and  $M+2$ ) separated by 2  $m/z$  units, corresponding to the natural abundance of the  $^{79}\text{Br}$  and  $^{81}\text{Br}$  isotopes.

## Visualizations: Workflows and Pathways

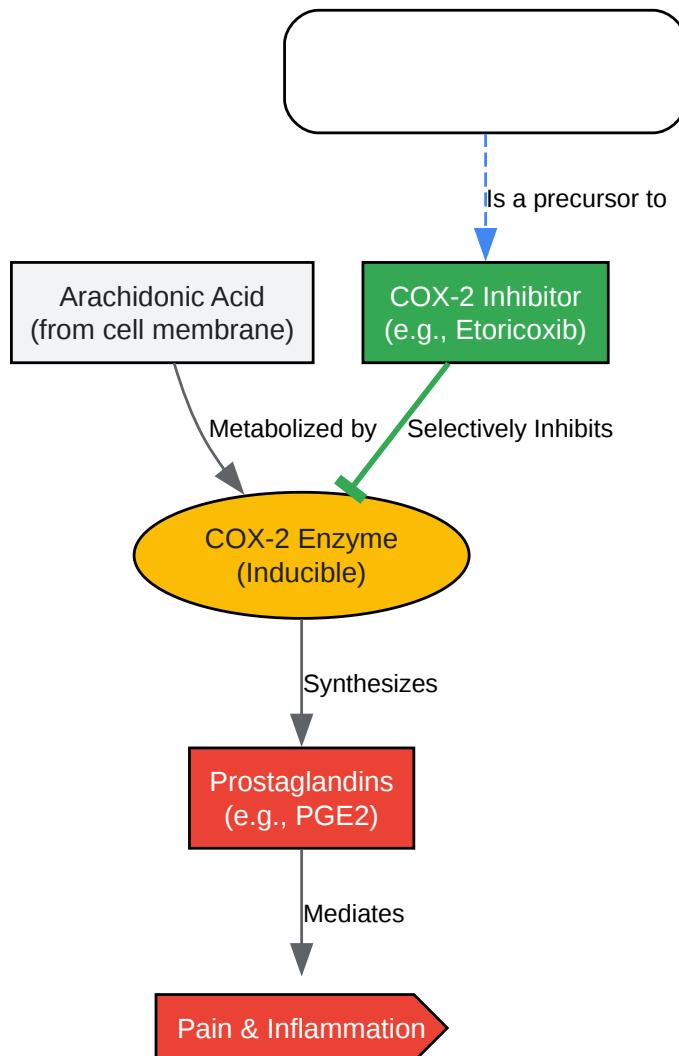
The following diagrams illustrate the synthetic utility and biological relevance of **2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone**.



[Click to download full resolution via product page](#)

Caption: Synthetic pathway from a starting ketone to a selective COX-2 inhibitor.

#### Mechanism of COX-2 Inhibition



[Click to download full resolution via product page](#)

Caption: Role of the intermediate as a precursor to COX-2 inhibitors that block inflammation.

## Applications in Drug Development

**2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone** is a compound of significant interest in pharmaceutical development, primarily serving as a crucial building block for the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors.<sup>[1]</sup> The COX-2 enzyme is inducible and plays a key role in mediating inflammatory and pain responses through the production of prostaglandins.<sup>[9][10]</sup>

Selective COX-2 inhibitors, often referred to as "coxibs," were developed to provide anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs), which inhibit both COX-1 and COX-2.<sup>[9][11]</sup>

The title compound is a direct precursor in the synthesis of Etoricoxib, a widely used COX-2 inhibitor. In the synthetic route to Etoricoxib, the  $\alpha$ -bromo ketone functionality of **2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone** allows for the construction of the core heterocyclic structure of the final drug molecule through reactions like cyclocondensation.<sup>[12][13]</sup> Its role as an intermediate is therefore indispensable for the efficient and large-scale production of this important anti-inflammatory agent.<sup>[12]</sup>

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. chemimpex.com [chemimpex.com]
- 2. lookchem.com [lookchem.com]
- 3. 2-bromo-1-(4-(methylsulfonyl) phenyl)ethanone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompas.com]

- 4. 50413-24-6 | 2-Bromo-1-[4-(methylsulfonyl)phenyl]-1-ethanone | Boroncore [boroncore.com]
- 5. asianpubs.org [asianpubs.org]
- 6. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclooxygenase-2 inhibitors: a painful lesson - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analytics for US Patent No. 8664402, Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib [patentbuddy.com]
- 13. A process for the preparation of etoricoxib - Patent 2479166 [data.epo.org]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Characteristics of 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1269269#physicochemical-characteristics-of-2-bromo-1-4-methylsulfonyl-phenyl-ethanone]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)